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Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

Cat. No.: B190793

(1R)-Chrysanthemolactone: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R)-Chrysanthemolactone, a naturally occurring monoterpenoid found in select species of
the Chrysanthemum plant, has garnered interest within the scientific community for its potential
biological activities. This technical guide provides a detailed overview of the known physical
and chemical properties of (1R)-Chrysanthemolactone, alongside available experimental data
and methodologies.

Core Physical and Chemical Properties

(1R)-Chrysanthemolactone, with the CAS Number 14087-70-8, is a bicyclic lactone.[1] Its
fundamental properties are summarized in the tables below.

General and Physical Properties
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Property Value Source
Molecular Formula C10H1602 [1]
Molecular Weight 168.23 g/mol [1]
Appearance White crystalline solid

Melting Point 80-83 °C

Boiling Point 257.18 °C (estimated)

Density 0.9812 g/cm? (estimated)

Solubilit Soluble in alcohol. Limited
olubili
Y solubility in water.
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Parameter Value Source

CAS Number 14087-70-8 [1]
(1R,6S)-4,4,7,7-tetramethyl-3-

IUPAC Name

oxabicyclo[4.1.0]heptan-2-one

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization
of (1R)-Chrysanthemolactone.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

While a complete, peer-reviewed assignment of all proton and carbon signals for (1R)-
Chrysanthemolactone is not readily available in the searched literature, general chemical shift
ranges for similar terpenoid lactones can be used for preliminary analysis.

Expected *H NMR Spectral Features:
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o Methyl Protons: Several sharp singlets or doublets are expected in the upfield region (5 0.8 -
1.5 ppm) corresponding to the multiple methyl groups.

» Methylene and Methine Protons: Complex multiplets are anticipated in the region of 6 1.5 -
2.5 ppm for the protons on the cyclohexane and cyclopropane rings.

e Protons adjacent to the Ether Oxygen: Signals for protons on carbons attached to the ether
oxygen of the lactone ring would likely appear in the downfield region (& 3.5 - 4.5 ppm).

Expected 3C NMR Spectral Features:

e Carbonyl Carbon: A characteristic signal for the lactone carbonyl carbon is expected in the
highly deshielded region of the spectrum (& 170 - 180 ppm).

e Quaternary Carbons: Signals for the gem-dimethyl groups and other quaternary carbons
would be present.

¢ Methine and Methylene Carbons: A series of signals corresponding to the CH and CH:
groups of the bicyclic system would be observed in the upfield to mid-range of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of (1R)-Chrysanthemolactone is expected to show characteristic
absorption bands for its functional groups.

Wavenumber (cm~?) Functional Group Vibration Mode
~1735 C=0 (Lactone) Stretching
~2950-2850 C-H (Alkyl) Stretching

~1465 C-H (Alkyl) Bending
~1200-1000 C-O (Ether) Stretching

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of (1R)-
Chrysanthemolactone are not extensively documented in publicly available literature.
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However, general methodologies for the isolation of related terpenoids from Chrysanthemum

species can be adapted.

General Isolation Procedure from Chrysanthemum
Flowers

This protocol outlines a general workflow for the extraction and isolation of terpenoid
compounds from plant material.

Click to download full resolution via product page

Caption: General workflow for the isolation of (1R)-Chrysanthemolactone.

Methodology:

o Extraction: Dried and powdered Chrysanthemum flowers are subjected to solvent extraction,
typically using a non-polar solvent like hexane or a polar solvent such as ethanol, to extract
the desired terpenoids.

« Filtration and Concentration: The resulting mixture is filtered to remove solid plant material,
and the solvent is removed under reduced pressure using a rotary evaporator to yield a
crude extract.

o Chromatographic Separation: The crude extract is then subjected to column chromatography
on a silica gel stationary phase. A gradient of solvents with increasing polarity (e.g., hexane-
ethyl acetate) is used to elute the different components.

o Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer
chromatography (TLC) to identify those containing (1R)-Chrysanthemolactone. Fractions
rich in the target compound are combined and may be subjected to further purification steps,
such as high-performance liquid chromatography (HPLC), to obtain the pure compound.

Biological Activity and Signaling Pathways
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Currently, there is a significant lack of specific information in the scientific literature detailing the
biological activities and associated signaling pathways of (1R)-Chrysanthemolactone. While
other compounds isolated from Chrysanthemum, such as chrysin and chrysophanol, have
been studied for their anti-inflammatory and anti-cancer properties, these findings cannot be
directly extrapolated to (1R)-Chrysanthemolactone.

Future research is necessary to elucidate the potential therapeutic effects and the mechanism
of action of (1R)-Chrysanthemolactone. A hypothetical signaling pathway that could be

investigated based on the activities of other terpenoids is presented below. This diagram is for
illustrative purposes only and is not based on published data for (1R)-Chrysanthemolactone.
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Caption: Hypothetical signaling pathway for future investigation.
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This technical guide provides a summary of the currently available information on the physical
and chemical properties of (1R)-Chrysanthemolactone. Further in-depth research is required
to fully characterize this compound, particularly in the areas of detailed spectroscopic analysis,
development of robust synthesis and isolation protocols, and the exploration of its biological
activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b190793?utm_src=pdf-body
https://www.benchchem.com/product/b190793?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/232378231_Enantioselective_synthesis_of_1R-trans-Chrysanthemic_acid
https://www.benchchem.com/product/b190793#physical-and-chemical-properties-of-1r-chrysanthemolactone
https://www.benchchem.com/product/b190793#physical-and-chemical-properties-of-1r-chrysanthemolactone
https://www.benchchem.com/product/b190793#physical-and-chemical-properties-of-1r-chrysanthemolactone
https://www.benchchem.com/product/b190793#physical-and-chemical-properties-of-1r-chrysanthemolactone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b190793?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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and industry.
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